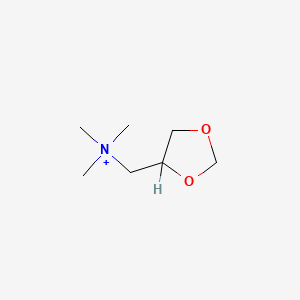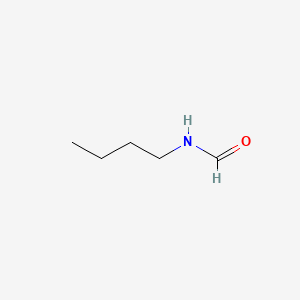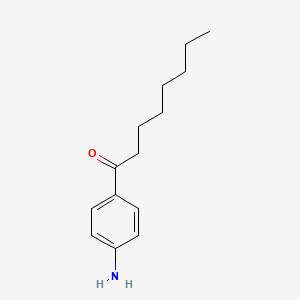
1-乙基-2-吡咯烷酮
描述
Synthesis Analysis
The synthesis of compounds related to 1-Ethyl-2-pyrrolidinone often involves multi-step chemical processes that include the use of L-proline and hydroxy-L-proline as main materials, showcasing the compound's versatility and reactivity. These processes are characterized by their ability to produce complex structures, including those with significant optical activity and those that form supramolecular structures through hydrogen bonding (Fu et al., 2006).
Molecular Structure Analysis
The molecular structure of derivatives of 1-Ethyl-2-pyrrolidinone is often elucidated using single-crystal X-ray diffraction analysis. This technique has revealed that these compounds can form intricate supramolecular architectures through intermolecular hydrogen bonding, highlighting the compound's ability to engage in complex molecular interactions. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds (Fu et al., 2006).
Chemical Reactions and Properties
1-Ethyl-2-pyrrolidinone and its derivatives participate in various chemical reactions, including Lewis acid-catalyzed reactions, which lead to the synthesis of pyrrolidine and tetrahydroquinoline derivatives. These reactions demonstrate the compound's reactivity and its potential as a precursor for the synthesis of complex organic molecules (Jian-Mei Lu & Min Shi, 2007).
Physical Properties Analysis
The physical properties of 1-Ethyl-2-pyrrolidinone derivatives, such as crystal structure, are determined using various analytical techniques, including X-ray crystallography. These analyses reveal detailed information about the compound's solid-state structure, which is essential for designing materials with specific properties (Y. L. Fur et al., 1995).
Chemical Properties Analysis
Studies on the chemical properties of 1-Ethyl-2-pyrrolidinone focus on its reactivity and interactions with other compounds. For example, its behavior in charge transfer complexes and reactions with iodine and halogens has been explored, providing insights into its electron donor capabilities and its potential use in synthesizing novel organic compounds (P. Ruostesuo et al., 1988).
科学研究应用
白茶中黄烷醇的提取
1-乙基-2-吡咯烷酮取代的黄烷醇 (EPSF) 是长期储存的白茶的标志性化合物 . 一项研究使用离心分配色谱法从白茶中分离出两种代表性的差向异构体 EPSF 化合物 . 白茶中 EPSF 的含量也可以用于预测储存时间 .
吡咯烷酮衍生物的生物学意义
吡咯烷-2-酮,一个包括 1-乙基-2-吡咯烷酮的基团,已被用于合成各种生物碱和非典型的 β-氨基酸,如他汀类药物及其衍生物 . 这些化合物表现出多种生物活性,如抗炎、镇痛、抗菌、强心、抗分枝杆菌、抗抑郁、抗病毒、抗肿瘤等活性 .
透皮吸收增强剂
1-乙基-2-吡咯烷酮是一种透皮吸收增强剂。 已经研究了其对角质层脂质多层脂质体的作用机理 .
椰壳纤维的改性
1-乙基-2-吡咯烷酮被用于通过光固化改性椰壳纤维 (来自椰子) .
石墨烯片的化学功能化
1-甲基-2-吡咯烷酮,一种类似于 1-乙基-2-吡咯烷酮的化合物,可用于通过氧化石墨烯的溶剂热还原对石墨烯片进行化学功能化 .
工业应用
1-甲基-2-吡咯烷酮由于其广泛的溶解性和低挥发性,也适用于医药和其他工业应用。 它被用作剥离剂和烤箱清洁剂 .
作用机制
Target of Action
1-Ethyl-2-pyrrolidinone, also known as NEP, primarily targets the stratum corneum lipid , a key component of the skin’s outermost layer . This compound acts as a transdermal absorption-enhancing compound , facilitating the delivery of various substances through the skin .
Mode of Action
NEP interacts with the stratum corneum lipid by integrating into its multilamellar liposome structure . This interaction disrupts the lipid organization, thereby increasing the permeability of the skin and enhancing the absorption of other compounds .
Biochemical Pathways
It is known that pyrrolidone alkaloids, a class of compounds to which nep belongs, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Pharmacokinetics
It is known that nep is a potent absorption enhancer, suggesting that it is readily absorbed through the skin . The distribution, metabolism, and excretion of NEP in the body remain to be fully elucidated.
Result of Action
The primary result of NEP’s action is the enhanced absorption of various substances through the skin . This makes NEP a valuable tool in transdermal drug delivery, enabling the administration of therapeutic agents directly through the skin, bypassing the digestive system, and thereby improving bioavailability .
Action Environment
The action of NEP can be influenced by various environmental factors. For instance, the effectiveness of NEP as a transdermal absorption enhancer can be affected by the condition of the skin, such as its hydration level and the presence of any skin disorders . Furthermore, the stability of NEP can be affected by factors such as temperature and pH .
属性
IUPAC Name |
1-ethylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-7-5-3-4-6(7)8/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPGARUNNKGOBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044413 | |
| Record name | 1-Ethyl-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless to light yellow liquid with an amine odor; [ECHA - Proposal for Harmonised Classification and Labelling] Colorless liquid; [Taminco MSDS] | |
| Record name | 2-Pyrrolidinone, 1-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Ethyl-2-pyrrolidone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19359 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.1 [mmHg] | |
| Record name | N-Ethyl-2-pyrrolidone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19359 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
2687-91-4 | |
| Record name | N-Ethyl-2-pyrrolidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2687-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl pyrrolidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002687914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrrolidinone, 1-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Ethyl-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.409 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL PYRROLIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0229SX1CW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the impact of 1-Ethyl-2-pyrrolidinone on the surface tension of water?
A1: 1-Ethyl-2-pyrrolidinone significantly reduces the surface tension of water, even when added in small amounts. [] This effect is attributed to the hydrophobic ethyl group's tendency to reside at the air-water interface and the complex interactions between 1-Ethyl-2-pyrrolidinone molecules. [] This property makes it useful in formulations where reduced surface tension is desired.
Q2: How does the chemical structure of 1-Ethyl-2-pyrrolidinone influence its interactions with solvents?
A2: NMR studies reveal that the oxygen atom in 1-Ethyl-2-pyrrolidinone readily forms hydrogen bonds with proton-donating solvents. [] Conversely, the NH proton interacts weakly with proton-accepting solvents. [] These interactions are reflected in changes in NMR chemical shifts, coupling constants, and line widths. [] Understanding these interactions is crucial for predicting the compound's behavior in various solutions and formulations.
Q3: What is the phase behavior of 1-Ethyl-2-pyrrolidinone when mixed with carbon dioxide under high pressure?
A3: The carbon dioxide + 1-Ethyl-2-pyrrolidinone system exhibits Type I phase behavior, characterized by a continuous critical line from pure carbon dioxide to 1-Ethyl-2-pyrrolidinone with a pressure maximum. [] The solubility of carbon dioxide in 1-Ethyl-2-pyrrolidinone increases with temperature at constant pressure. [] This information is relevant for understanding the behavior of this system in applications involving high-pressure carbon dioxide, such as supercritical fluid extraction.
Q4: What are the applications of 1-Ethyl-2-pyrrolidinone in polyurethane compositions?
A4: 1-Ethyl-2-pyrrolidinone is a key component in specific aqueous polyurethane compositions. [, ] These compositions, with controlled sediment content, utilize 1-Ethyl-2-pyrrolidinone alongside 1-Methyl-2-pyrrolidinone to achieve desired properties. [, ] The specific ratio of these two compounds influences the final properties of the polyurethane dispersion. [, ] This application highlights the use of 1-Ethyl-2-pyrrolidinone in polymer chemistry and material science.
Q5: Are there any occupational health concerns associated with 1-Ethyl-2-pyrrolidinone and 1-Methyl-2-pyrrolidinone?
A5: Yes, research has been conducted to assess occupational exposure to both 1-Ethyl-2-pyrrolidinone and 1-Methyl-2-pyrrolidinone. [] This research aims to determine occupational exposure limits (OELs) to ensure worker safety in environments where these compounds are used. [] This highlights the importance of understanding the potential hazards and safe handling procedures for these chemicals.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



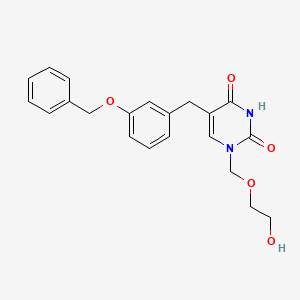
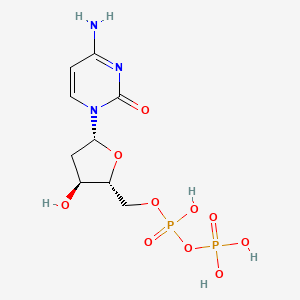
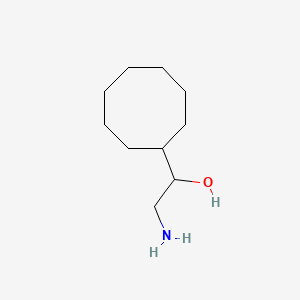
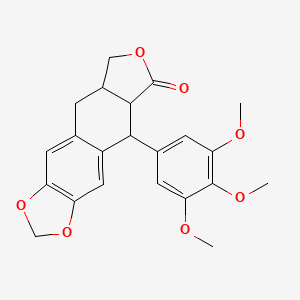
![(8,13,14,17-Tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate](/img/structure/B1215648.png)


